molecular formula C18H16ClN3O6 B14415160 L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride CAS No. 83550-94-1

L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride

Cat. No.: B14415160
CAS No.: 83550-94-1
M. Wt: 405.8 g/mol
InChI Key: ZKJNNPQFBNTCBG-ZOWNYOTGSA-N
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Description

L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride is a chemical compound with the molecular formula C18H16ClN3O6. It is known for its unique structure, which includes a nitroacridine moiety attached to the glutamic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride typically involves the nitration of acridine followed by its coupling with L-glutamic acid. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced equipment to maintain reaction conditions and ensure safety. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the acridine ring .

Scientific Research Applications

L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride involves its interaction with specific molecular targets. The nitroacridine moiety can intercalate into DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. Additionally, the compound may interact with proteins, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid, N-(1-nitro-9-acridinyl)-, monohydrochloride
  • L-Glutamic acid, N-(1-amino-9-acridinyl)-, monohydrochloride
  • L-Glutamic acid, N-(1-hydroxy-9-acridinyl)-, monohydrochloride

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antimicrobial and anticancer agent, making it a compound of significant interest in scientific research .

Properties

83550-94-1

Molecular Formula

C18H16ClN3O6

Molecular Weight

405.8 g/mol

IUPAC Name

(2S)-2-[(1-nitroacridin-9-yl)amino]pentanedioic acid;hydrochloride

InChI

InChI=1S/C18H15N3O6.ClH/c22-15(23)9-8-13(18(24)25)20-17-10-4-1-2-5-11(10)19-12-6-3-7-14(16(12)17)21(26)27;/h1-7,13H,8-9H2,(H,19,20)(H,22,23)(H,24,25);1H/t13-;/m0./s1

InChI Key

ZKJNNPQFBNTCBG-ZOWNYOTGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NC(CCC(=O)O)C(=O)O.Cl

Origin of Product

United States

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